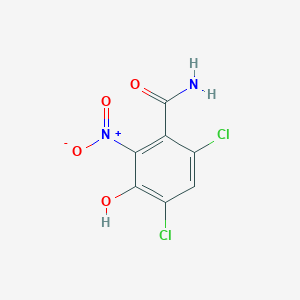

4,6-Dichloro-3-hydroxy-2-nitrobenzamide

Description

Properties

Molecular Formula |

C7H4Cl2N2O4 |

|---|---|

Molecular Weight |

251.02 g/mol |

IUPAC Name |

4,6-dichloro-3-hydroxy-2-nitrobenzamide |

InChI |

InChI=1S/C7H4Cl2N2O4/c8-2-1-3(9)6(12)5(11(14)15)4(2)7(10)13/h1,12H,(H2,10,13) |

InChI Key |

DILHOSPTLUGOIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4,6-Dichloro-3-hydroxy-2-nitrobenzamide with two structurally similar benzamide derivatives (Table 1), emphasizing substituent effects on molecular properties.

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations

Molecular Mass and Complexity: The target compound has a simpler structure (single benzene ring) compared to the analogs, which feature dichlorophenyl or chloronitrophenyl substituents. This results in a lower theoretical molecular mass (279.03 vs. 327.12–345.57) .

Substituent Effects on Acidity and Solubility: The hydroxyl group in both the target compound and 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide contributes to acidity (pKa ~6–7), favoring ionization at physiological pH and improving aqueous solubility .

Spatial and Electronic Interactions :

- The positioning of chlorine substituents (e.g., 4,6-dichloro vs. 2,3-dichloro) alters steric hindrance and electronic distribution. For instance, para-substituted chlorines in the target compound may enable symmetrical charge delocalization, whereas ortho/meta substitution in analogs could lead to steric clashes .

Predicted Physicochemical Behavior :

- The density and boiling point of 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (1.615 g/cm³; 406.5°C) suggest high molecular packing efficiency and thermal stability, likely due to intermolecular hydrogen bonding from the hydroxyl group .

Research Implications and Limitations

- Synthetic Challenges : The target compound’s synthesis may face hurdles in regioselective chlorination and nitro-group placement, as seen in analogs requiring multi-step protection/deprotection strategies .

- Data Gaps : Experimental validation of the target compound’s properties (e.g., crystallinity via SHELX-based refinement ) is absent in the provided evidence, necessitating further study.

Preparation Methods

Nitration of 3-Hydroxybenzoic Acid

The synthesis of 4,6-Dichloro-3-hydroxy-2-nitrobenzamide typically begins with the nitration of 3-hydroxybenzoic acid. Concentrated nitric acid or fuming nitric acid is employed under controlled temperatures (0–30°C) to introduce the nitro group at the ortho position relative to the hydroxyl group. Excess nitric acid (4.0–10.0 molar equivalents) ensures complete conversion, with toluene or ethyl acetate serving as solvents to stabilize reactive intermediates. The resultant 3-hydroxy-2-nitrobenzoic acid is isolated via aqueous workup and vacuum distillation, achieving yields of 70–85%.

Dichlorination of the Nitrated Intermediate

Subsequent chlorination introduces chlorine atoms at the 4 and 6 positions of the aromatic ring. Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent, acting both as a reagent and solvent under reflux conditions (100–110°C). Catalytic additives such as N,N-dimethylaniline (1–5 mol%) enhance reaction rates by stabilizing transition states during electrophilic aromatic substitution. The dichlorinated product, 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid, is precipitated by hydrolysis in ice-cwater and purified via recrystallization, yielding 65–78%.

Table 1: Chlorination Parameters and Outcomes

| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | N,N-dimethylaniline | 100–110 | 65–78 |

| Cl₂ (gas) | FeCl₃ | 20–80 | 55–70 |

Amidation of 4,6-Dichloro-3-hydroxy-2-nitrobenzoic Acid

Classical Amidation Techniques

The final step involves converting the carboxylic acid moiety to a benzamide group. Traditional methods utilize dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, with dimethylformamide (DMF) as the solvent. Reaction conditions (25–40°C, 12–24 hours) favor the formation of the amide bond, though byproducts such as N-acylurea may necessitate chromatographic purification. Yields range from 60–75%, with purity highly dependent on stoichiometric ratios of the amine source.

Microwave-Assisted Amidation

Modern protocols leverage microwave irradiation to accelerate reaction kinetics. Exposing the acid-amine mixture to microwaves (100–150°C, 300 W) reduces reaction times to 10–30 minutes while improving yields to 80–90%. This method minimizes side reactions through uniform heating, making it preferable for large-scale synthesis.

Table 2: Amidation Method Comparison

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Classical (DCC) | DCC, DMF | 12–24 | 60–75 |

| Microwave-Assisted | EDC, Microwaves | 0.17–0.5 | 80–90 |

Alternative Pathways via Alkyl Nitrobenzene Intermediates

Chlorination of 1-Alkyl-4-nitrobenzenes

Patent literature describes an alternative route starting from 1-alkyl-4-nitrobenzenes , which undergo chlorination with gaseous chlorine in the presence of FeCl₃ or SbCl₃ catalysts. This method achieves trichlorination at the 1,3,4 positions, followed by alkaline hydrolysis to yield 2,4-dichloro-3-alkyl-6-nitrophenol precursors. While this pathway reduces the number of synthetic steps, the requirement for precision temperature control (0–150°C) and catalyst removal complicates scalability.

Hydrolysis and Acidification

The chlorinated intermediates are hydrolyzed in aqueous NaOH (20–40°C) and acidified with HCl or H₂SO₄ to precipitate the phenolic product. Subsequent amidation via the same coupling agents described in Section 2 yields the target compound, though overall yields remain lower (50–65%) compared to the benzoic acid route.

Solvent and Catalyst Optimization

Q & A

Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.